molecular formula C19H18N2O3 B1671890 N-(3-Indolylacetyl)-L-phenylalanine CAS No. 57105-50-7

N-(3-Indolylacetyl)-L-phenylalanine

Cat. No. B1671890
CAS RN: 57105-50-7
M. Wt: 322.4 g/mol
InChI Key: BUGQHORRADGONS-KRWDZBQOSA-N
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Description

“N-(3-Indolylacetyl)-L-phenylalanine” is likely a derivative of the amino acid phenylalanine with an indole ring attached through an acetyl linkage . Indole rings are a common structure in many biological molecules and pharmaceuticals, and they can contribute to the bioactivity of the compound .


Molecular Structure Analysis

The molecular structure of “N-(3-Indolylacetyl)-L-phenylalanine” would consist of a phenylalanine amino acid with an additional indole ring attached through an acetyl linkage . The presence of the indole ring could potentially influence the properties of the compound, such as its solubility and reactivity .


Chemical Reactions Analysis

“N-(3-Indolylacetyl)-L-phenylalanine” would likely undergo reactions typical of amino acids and indole derivatives . For example, it could participate in peptide bond formation reactions due to the presence of the amino acid moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Indolylacetyl)-L-phenylalanine” would be influenced by the presence of the phenylalanine amino acid and the indole ring . For example, it would likely have a certain degree of polarity due to the presence of the amino and carboxyl groups .

Safety And Hazards

The safety and hazards associated with “N-(3-Indolylacetyl)-L-phenylalanine” would depend on its specific properties and uses . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-18(11-14-12-20-16-9-5-4-8-15(14)16)21-17(19(23)24)10-13-6-2-1-3-7-13/h1-9,12,17,20H,10-11H2,(H,21,22)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGQHORRADGONS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205728
Record name Indoleacetyl phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Indolylacetyl)-L-phenylalanine

CAS RN

57105-50-7
Record name Indoleacetyl phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoleacetyl phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOLEACETYL PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DQ9F5L55Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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